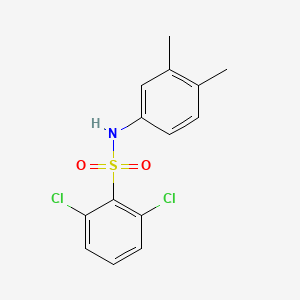

![molecular formula C18H14N6OS B5524710 2-{[5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-4-喹啉基乙酰胺](/img/structure/B5524710.png)

2-{[5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-4-喹啉基乙酰胺

货号 B5524710

分子量: 362.4 g/mol

InChI 键: JVHWBHPVPVXPGS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a class of molecules that have been studied for various pharmacological activities, including antihistaminic, antibacterial, antifungal, and anticancer effects. These compounds often contain a triazole ring, which is known for its wide range of pharmaceutical activity.

Synthesis Analysis

- The synthesis of related triazole compounds involves condensation reactions and is characterized using spectroscopic methods like Infrared spectroscopy (IR), proton nuclear magnetic resonance (1 H-NMR), and mass spectrometry (MS) (Gobinath et al., 2015).

- Another synthesis method includes the reaction of triazole-thiol with chloroacetamide in the presence of potassium carbonate, followed by structural elucidation using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

- The structure of such compounds is generally confirmed through various spectroscopic techniques and elemental analyses. X-ray crystallography is also used in some cases for further confirmation of the molecular structure (Saeed et al., 2014).

Chemical Reactions and Properties

- These compounds participate in a range of chemical reactions, often involving cyclization and acylation. The reactions are typically conducted under controlled conditions to achieve the desired chemical structures (Paris et al., 1995).

- Various substituents on the triazole ring influence the chemical properties and biological activity of these molecules.

Physical Properties Analysis

- The physical properties, such as melting points and solubility, are usually determined using standard laboratory techniques. The melting points are often measured using open capillary tubes (MahyavanshiJyotindra et al., 2011).

科学研究应用

1. 部分杂螯合物的抗菌、光谱和热力学方面

- 从三唑家族合成的新型配体,其结构类似于 2-{[5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-4-喹啉基乙酰胺,已证明具有体外抗菌活性。这些化合物,包括 5-((4-(3-(吡啶-4-基)-7H-[1,2,4]三唑并[3,4-b][1, 3,4]噻二嗪-6-基)苯氨基)甲基)喹啉-8-醇 (L1) 及其变体 (L2),使用核磁共振、红外光谱和其他方法进行了表征,证实了其在抗菌应用中的潜力 (Oza、Jani 和 Patel,2011).

2. 合成具有抗菌活性的新型三唑衍生物

- 一项关于合成新型 3,4,5-三取代 1,2,4-三唑衍生物的研究表明,其与查询化合物密切相关,具有显着的抗菌活性。这些衍生物源自 8-羟基喹啉和乙酸乙酯 2-氯乙酯,已针对各种细菌和真菌进行了测试,证明了其在该领域的功效 (Yurttaş 等,2020)。

抗炎和镇痛应用

1. 具有潜在镇痛和抗炎特性的非环核苷类似物

- 对包含三唑环的非环核苷类似物(类似于查询化合物)的研究表明其具有潜在的镇痛和抗炎特性。合成了这些化合物并测试了其在这些应用中的功效,结果显示很有前景 (El-Gazzar、Hafez 和 Nawwar,2009)。

抗肿瘤和抗癌应用

1. 体外抗肿瘤活性选择性的 d-稠合苯并氮杂卓

- 一项专注于合成新型喹啉并吡啶苯并氮杂卓的研究表明,其与查询化合物在结构上相关,并具有显着的抗肿瘤活性。这些化合物,特别是某些 2,4-二芳基吡啶苯并氮杂卓酮,对肿瘤细胞表现出细胞毒性,表明在癌症治疗中具有潜在应用 (Link 和 Kunick,1998)。

抗组胺应用

1. 合成 1-取代-4-(吡啶-4-基)三唑喹唑啉酮作为抗组胺剂

- 对 1-取代-4-(吡啶-4-基)[1,2,4]三唑喹唑啉酮(类似于查询化合物)的研究表明,它们具有作为 H1 抗组胺剂的潜力。其中,特定的化合物对豚鼠组胺诱导的支气管收缩提供了显着的保护作用,表明它们在抗组胺应用中的相关性 (Gobinath 等,2015)。

属性

IUPAC Name |

2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-16(21-15-7-9-20-14-6-2-1-5-13(14)15)11-26-18-22-17(23-24-18)12-4-3-8-19-10-12/h1-10H,11H2,(H,20,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHWBHPVPVXPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NNC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

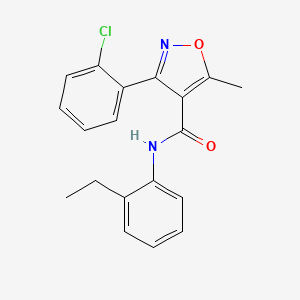

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

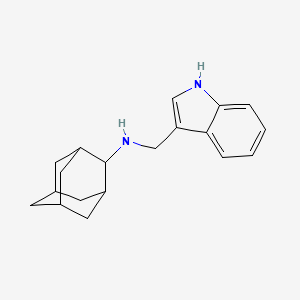

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)